Imidazo[1,2-a]pyridin-2-amine hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. One common method involves the use of copper(II) chloride (CuCl2) as a catalyst and isoamyl nitrite as an oxidant in anhydrous acetonitrile . The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound often involves multicomponent reactions and condensation reactions. These methods are preferred due to their efficiency and scalability. The use of transition metal catalysts, such as palladium or copper, is common in these processes to facilitate the cyclization and functionalization of the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-2-amine hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Imidazo[1,2-a]pyrimidine: Exhibits significant biological activity and is used in the development of pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it can exhibit
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-5-10-4-2-1-3-7(10)9-6;/h1-5H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLPVSCNFIIRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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